Desvenlafaxine hydrochloride is a synthetic compound classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , , ] It is the major active metabolite of venlafaxine, another SNRI. [, ] Desvenlafaxine hydrochloride plays a significant role in scientific research, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry, serving as a valuable tool for investigating depression, anxiety, and other related conditions. [, , ]
Desvenlafaxine hydrochloride is derived from venlafaxine, which is an antidepressant itself. The compound is classified as a serotonin-norepinephrine reuptake inhibitor. It acts by increasing the levels of serotonin and norepinephrine in the brain, neurotransmitters that are often imbalanced in individuals with depression. Desvenlafaxine is marketed under various brand names, including Pristiq and Khedezla.
The synthesis of desvenlafaxine hydrochloride involves several key steps:
Desvenlafaxine hydrochloride has a complex molecular structure characterized by the following features:
The structural arrangement allows for effective interaction with neurotransmitter transporters in the brain, facilitating its antidepressant effects.
Desvenlafaxine hydrochloride undergoes several chemical reactions during its synthesis and degradation:
Desvenlafaxine exerts its pharmacological effects primarily through:
This dual action contributes to its effectiveness in alleviating depressive symptoms.
Desvenlafaxine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products.
Desvenlafaxine hydrochloride is primarily used in clinical settings for:
The synthesis of desvenlafaxine hydrochloride (O-desmethylvenlafaxine) has evolved significantly from early demethylation approaches to modern multi-step sequences starting from simple phenolic precursors. Initial strategies relied on O-demethylation of venlafaxine using harsh reagents like mercaptans, diphenylphosphine, or hydrobromic acid (HBr), which posed substantial industrial limitations due to toxicity, corrosivity, and difficulties in purifying genotoxic impurities [1] [5]. Alternative routes used p-hydroxyphenylacetic acid or p-hydroxyacetophenone as starting materials but suffered from lengthy sequences, low yields (<50% overall), and hazardous steps involving sodium borohydride or n-butyllithium [1] [9]. The contemporary gold standard employs p-hydroxybenzene acetonitrile as the starting material, enabling a streamlined 5-step sequence (protection, nucleophilic addition, deprotection, reductive amination, salt formation) with dramatically improved total yields (71.09%) and purity (>99.9%) [1]. This evolution reflects a shift toward atom economy, reduced environmental impact, and enhanced suitability for large-scale production.
Table 1: Evolution of Key Synthetic Routes for Desvenlafaxine Hydrochloride
Synthetic Approach | Key Starting Material | Critical Steps | Overall Yield | Major Limitations |
---|---|---|---|---|
Venlafaxine Demethylation | Venlafaxine | Demethylation (HBr/mercaptans) | <40% | Genotoxic impurities, low yield, toxic reagents |
p-Hydroxyacetophenone Route | p-Hydroxyacetophenone | Halogenation, dimethylamination | ~45% | Low yield, hazardous reductants, long sequence |
Modern 5-Step Process (2022) | p-Hydroxybenzene acetonitrile | Protection, addition, deprotection | 71.09% | Requires careful GTI control in intermediates |
The formation of the α-hydroxyketone intermediate via nucleophilic addition to cyclohexanone is a pivotal step dictating yield and impurity profile. Early methods used sodium hydroxide alone, leading to suboptimal conversion due to poor solubility and side reactions. Modern protocols employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), enhancing the reaction kinetics and selectivity. Under optimized conditions (1.2 eq. benzyl bromide, 45°C, acetone solvent), Intermediate I (4-Benzyloxyphenylacetonitrile) is obtained in 98.92% yield and 99.83% purity. Subsequent nucleophilic addition of this intermediate to cyclohexanone, catalyzed by NaOH/TBAB, yields Intermediate II (1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol) with 99.71% yield and 99.13% purity [1]. Crucially, residual cyclohexanone and benzyl bromide are minimized to trace levels (<0.7 ppm for TBAB), mitigating genotoxicity risks [1] [7]. The homogeneous reaction environment provided by TBAB suppresses epimerization and ensures consistent stereochemistry critical for downstream steps.
Deprotection of the benzyl group and conversion to the tertiary amine define the final stages. Catalytic hydrogenation using 10% Pd/C under 2.0 MPa H₂ cleaves the benzyl ether of Intermediate II, yielding Intermediate III (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride) in 94.20% yield and 98.32% purity [1]. Alternative reductive methylation strategies utilize 37% formaldehyde and 85% formic acid (Eschweiler-Clarke conditions), directly converting the primary amine (ODV free base) to the dimethylated product. This step achieves 84.77% yield and 99.20% purity [1] [7]. Critical process parameters include:
Table 2: Critical Reaction Parameters for Key Synthetic Steps
Step | Reagents/Catalysts | Optimal Conditions | Yield | Purity | Key Impurities Controlled |
---|---|---|---|---|---|
Benzyl Protection | BnBr, K₂CO₃, acetone | 45°C, 4 hours | 98.92% | 99.83% | Residual BnBr |
Cyclohexanone Addition | NaOH, (n-Bu)₄N⁺Br⁻ | 25°C, 6 hours | 99.71% | 99.13% | Cyclohexanone, TBAB (<0.7 ppm) |
Deprotection | 10% Pd/C, H₂ (2.0 MPa) | Ethanol, 8 hours | 94.20% | 98.32% | Dehalogenated byproducts |
Reductive Methylation | 37% HCHO, 85% HCOOH | 40-45°C, 7 hours | 84.77% | 99.20% | N-Formyl derivatives |
Salt Formation | Succinic acid, acetone/water | Crystallization (3:1), 25°C | 90.27% | 99.92% | Solvent residues, amorphous content |
Solvent choice profoundly impacts environmental footprint and process safety. Early routes used dichloromethane (DCM) for hydroxyl protection but faced issues with low yields (75.5%) and poor recyclability. Modern synthesis prioritizes acetone due to its:
GTIs like benzyl bromide and tetrabutylammonium bromide (potential alkylating agents) require stringent control. Strategies include:
Table 3: Genotoxic Impurity Specifications and Control Strategies
Genotoxic Impurity | Source | Control Strategy | Specification in Intermediate | Final API Limit |
---|---|---|---|---|
Benzyl Bromide | Hydroxyl protection | Quenching (ascorbic acid), solvent extraction | <10 ppm | <0.1 ppm |
Tetrabutylammonium Bromide | Cyclohexanone addition | Ethyl acetate/water wash, crystallization | <0.7 ppm | ND* |
Cyclohexanone | Nucleophilic addition | Vacuum stripping, recrystallization | <50 ppm | <5 ppm |
Palladium | Deprotection catalyst | Filtration, ion-exchange resin | <5 ppm | <2 ppm |
*ND: Not Detectable (<0.1 ppm)
Desvenlafaxine succinate monohydrate exists in multiple crystalline forms, with Form I being the therapeutically relevant polymorph. Its crystallization is highly sensitive to solvent composition, temperature, and seeding. Key parameters for consistent Form I production include:
Table 4: Characterization and Stability of Desvenlafaxine Succinate Polymorphs
Property | Form I (Monohydrate) | Form II | Anhydrous Form |
---|---|---|---|
XRPD Peaks (2θ) | 5.0°, 10.0°, 21.0°, 26.0° | 7.8°, 15.6°, 23.4°, 28.2° | 8.2°, 16.8°, 24.6°, 29.0° |
Thermal Stability | Stable up to 120°C | Converts to Form I at 80°C | Hygroscopic (>40% RH) |
Solubility (mg/mL) | 32.5 (25°C) | 38.2 (25°C) | 45.1 (25°C) |
Preferred Form | Commercial | Metastable | Unacceptable |
Abbreviations: RH = Relative Humidity; XRPD = X-Ray Powder Diffraction
Note: Compounds referenced – Desvenlafaxine hydrochloride, O-desmethylvenlafaxine, Venlafaxine, 4-Benzyloxyphenylacetonitrile (Intermediate I), 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II), 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III), Desvenlafaxine succinate monohydrate.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7